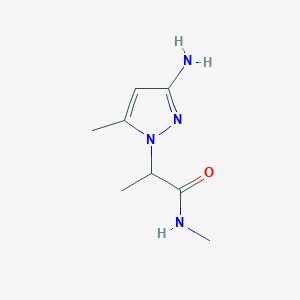![molecular formula C9H12OS B13067187 [4-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13067187.png)
[4-(Methoxymethyl)phenyl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methoxymethyl)phenyl]methanethiol: is an organic compound with the molecular formula C9H12OS It is characterized by a methoxymethyl group attached to a phenyl ring, which is further connected to a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)phenyl]methanethiol can be achieved through several methods. One common approach involves the reaction of 4-(methoxymethyl)benzyl chloride with sodium hydrosulfide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_8\text{H}_9\text{OCH}_2\text{Cl} + \text{NaSH} \rightarrow \text{C}9\text{H}{12}\text{OS} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Methoxymethyl)phenyl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives. Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaOH, KOtBu, dimethyl sulfoxide (DMSO)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Methoxymethyl)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its thiol group can form covalent bonds with cysteine residues in proteins, making it useful for probing protein function.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests it could be used in drug development or as a diagnostic tool.
Industry: Industrially, the compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique odor profile makes it valuable in the formulation of perfumes and food additives.
Wirkmechanismus
The mechanism of action of [4-(Methoxymethyl)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes, alter protein function, and affect cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenylmethanol: Similar structure but lacks the thiol group, making it less reactive in certain chemical reactions.
4-Methoxymethylphenol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
Methanethiol: A simpler structure with only a thiol group, used primarily as a reagent in organic synthesis.
Uniqueness: [4-(Methoxymethyl)phenyl]methanethiol is unique due to the presence of both a methoxymethyl group and a thiol group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C9H12OS |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
[4-(methoxymethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H12OS/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
XWLTZUOMYSDBGV-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


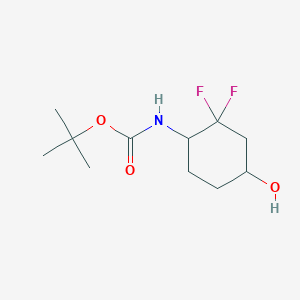
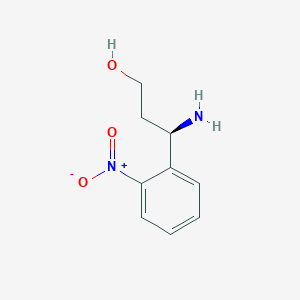

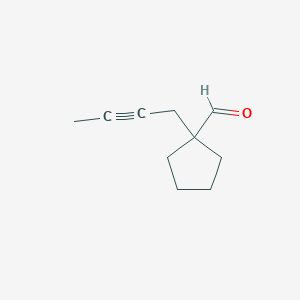


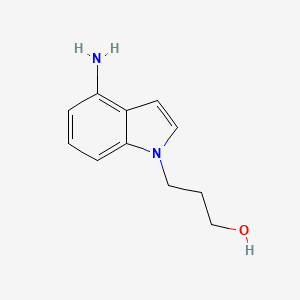
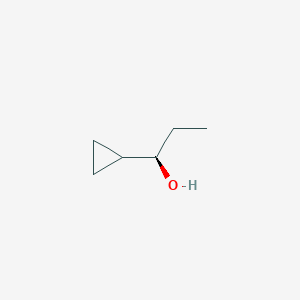
![(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine](/img/structure/B13067148.png)
